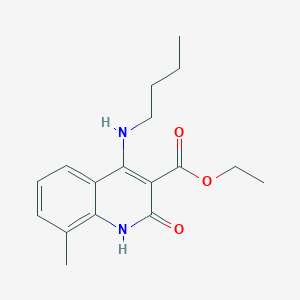

ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)benzoic acid . It is used in chemical synthesis .

Molecular Structure Analysis

The molecular formula for ethyl 4-(butylamino)benzoate is C13H19NO2 . The average mass is 221.296 Da and the monoisotopic mass is 221.141586 Da .Physical And Chemical Properties Analysis

Ethyl 4-(butylamino)benzoate is a solid at 20 degrees Celsius . It has a melting point of 69.0 to 72.0 °C and a boiling point of 220 °C/2 mmHg .Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Potential Applications

Dye Synthesis for Liquid Crystal Displays : Quinoline derivatives have been synthesized for potential applications in liquid crystal displays (LCDs). For instance, the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates was reported, demonstrating their suitability as dyes for LCDs due to their good orientation parameter in nematic liquid crystal, indicating a high potential for application in display technologies (Bojinov & Grabchev, 2003).

Anticancer Activity and EGFR-TK Inhibition : Research into quinoxaline derivatives, closely related to quinoline compounds, has shown significant anticancer activity and EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) inhibition. Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates demonstrated noteworthy anti-proliferative effects against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Ahmed et al., 2020).

Antituberculosis Agents : New quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity. Some derivatives showed promising activity against tuberculosis, including strains resistant to conventional drugs, indicating the potential of quinoline derivatives in developing new antituberculosis agents (Jaso et al., 2005).

Neuroprotection and Calcium Signal Blocking : The synthesis of ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates has been explored for their ability to inhibit acetylcholinesterase, mitigate calcium signals triggered by high potassium, and protect against neuronal death due to calcium overloading and free radicals. These findings suggest potential applications in neuroprotection and the treatment of neurodegenerative diseases (Marco-Contelles et al., 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-4-6-10-18-15-12-9-7-8-11(3)14(12)19-16(20)13(15)17(21)22-5-2/h7-9H,4-6,10H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVOIUNRNRBVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=O)NC2=C(C=CC=C21)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)

![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)